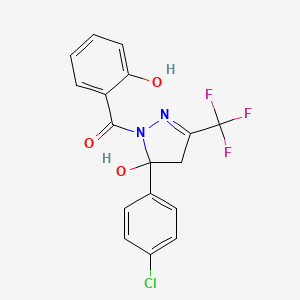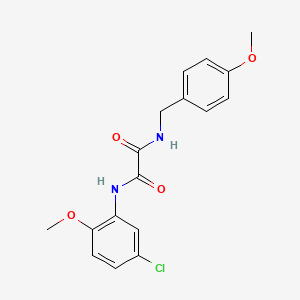
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. EFU is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 284.32 g/mol.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a herbicide. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have selective herbicidal activity against broadleaf weeds and has been tested on various crops such as soybeans and corn. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has also been studied for its potential use as an insecticide, with promising results against several insect species.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea is not fully understood, but it is believed to inhibit the activity of acetolactate synthase (ALS) in plants and insects. ALS is an enzyme that is essential for the biosynthesis of branched-chain amino acids, which are crucial for the growth and development of plants and insects. By inhibiting ALS, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea disrupts the biosynthesis of these amino acids, leading to the death of the plant or insect.
Biochemical and Physiological Effects:
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity to mammals and has no known adverse effects on human health. However, it may have some effects on non-target organisms, such as beneficial insects and soil microorganisms. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been shown to have a short half-life in the environment, which reduces its potential for accumulation and persistence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents. N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea also has a well-defined chemical structure, which makes it easy to study its properties and interactions. However, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may not be suitable for certain experiments due to its herbicidal or insecticidal activity, which may interfere with the results.
Direcciones Futuras
There are several future directions for research on N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea. One area of interest is the development of new N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea derivatives with improved herbicidal or insecticidal activity. Another area of interest is the study of the environmental fate and transport of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea, which can help to assess its potential impact on non-target organisms and ecosystems. Additionally, N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea may have potential applications in the field of medicine, such as in the development of new drugs or as a tool for studying biological processes.
Métodos De Síntesis
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea can be synthesized by reacting 5-ethyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-furylmethylamine and then converting the resulting intermediate into the final product using urea. The synthesis of N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea has been reported in several research articles and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
1-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-9-13-10(15-16(9)2)14-11(17)12-7-8-5-4-6-18-8/h4-6H,3,7H2,1-2H3,(H2,12,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECTVNHRGOWRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-(2-furylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)


![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)
![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
